

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[1][2]} The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.^{[3][4]} This reagent is a mild electrophile capable of reacting with activated substrates, including heterocycles like pyrazole.^{[4][5]}

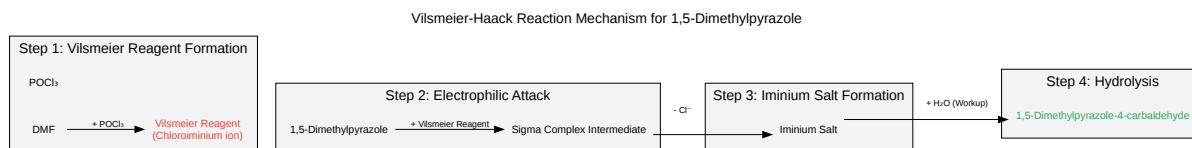
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.^[6] The pyrazole nucleus is a key structural motif in many pharmaceutical compounds and agrochemicals.^{[7][8][9]} The Vilsmeier-Haack reaction provides an efficient route to introduce a formyl (-CHO) group onto the pyrazole ring, typically at the C4 position, which is electronically activated for electrophilic substitution.^[6] The resulting pyrazole-4-carbaldehydes, such as **1,5-dimethyl-1H-pyrazole-4-carbaldehyde**, are valuable intermediates for the synthesis of more complex molecules and biologically active compounds.^{[7][10]}

This document provides a detailed overview of the reaction mechanism, typical reaction conditions, and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole.

Reaction Mechanism

The Vilsmeier-Haack formylation of 1,5-dimethylpyrazole proceeds through a multi-step mechanism involving the initial formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl_3) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3] [4]
- Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethylpyrazole ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrazole ring.[6]
- Formation of Iminium Intermediate: A chloride ion is eliminated, and the aromaticity of the pyrazole ring is restored, leading to the formation of a stable iminium salt intermediate.[2][11]
- Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, **1,5-dimethyl-1H-pyrazole-4-carbaldehyde**, and dimethylamine.[3]



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Caption: Logical flow of the Vilsmeier-Haack formylation mechanism.

Reaction Conditions

The conditions for the Vilsmeier-Haack reaction can be adapted based on the reactivity of the substrate. For pyrazoles, the reaction generally requires heating to proceed at a reasonable rate. The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter, with an excess of the reagent often being used to ensure complete conversion.

Table 1: Summary of Typical Reaction Conditions for Formylation of Pyrazoles

Substrate	Reagents (Molar Ratio)	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
1,3- Disubstitut ed-5- chloro-1H- pyrazoles	POCl ₃ /DM F (2:5)	DMF	120	2	55	[12]
1,3- Dimethyl- 1H- pyrazol- 5(4H)-one	POCl ₃ /DM F (3:2)	DMF	90	4	N/A	[8]
(E)-1-aryl- 2-[(1- thiophen-2- yl)ethyliden e]hydrazin e	POCl ₃ /DM F (excess)	DMF	75	6	"Excellent"	[6]
N-(4- acetylphen yl)benzene sulfonamid e	POCl ₃ /DM F	DMF	70-80	2	"Good"	[6]

Note: N/A indicates data not available in the cited source. Yields are highly substrate-dependent.

Experimental Protocol

This protocol describes a general procedure for the synthesis of **1,5-dimethyl-1H-pyrazole-4-carbaldehyde**.

Materials and Reagents:

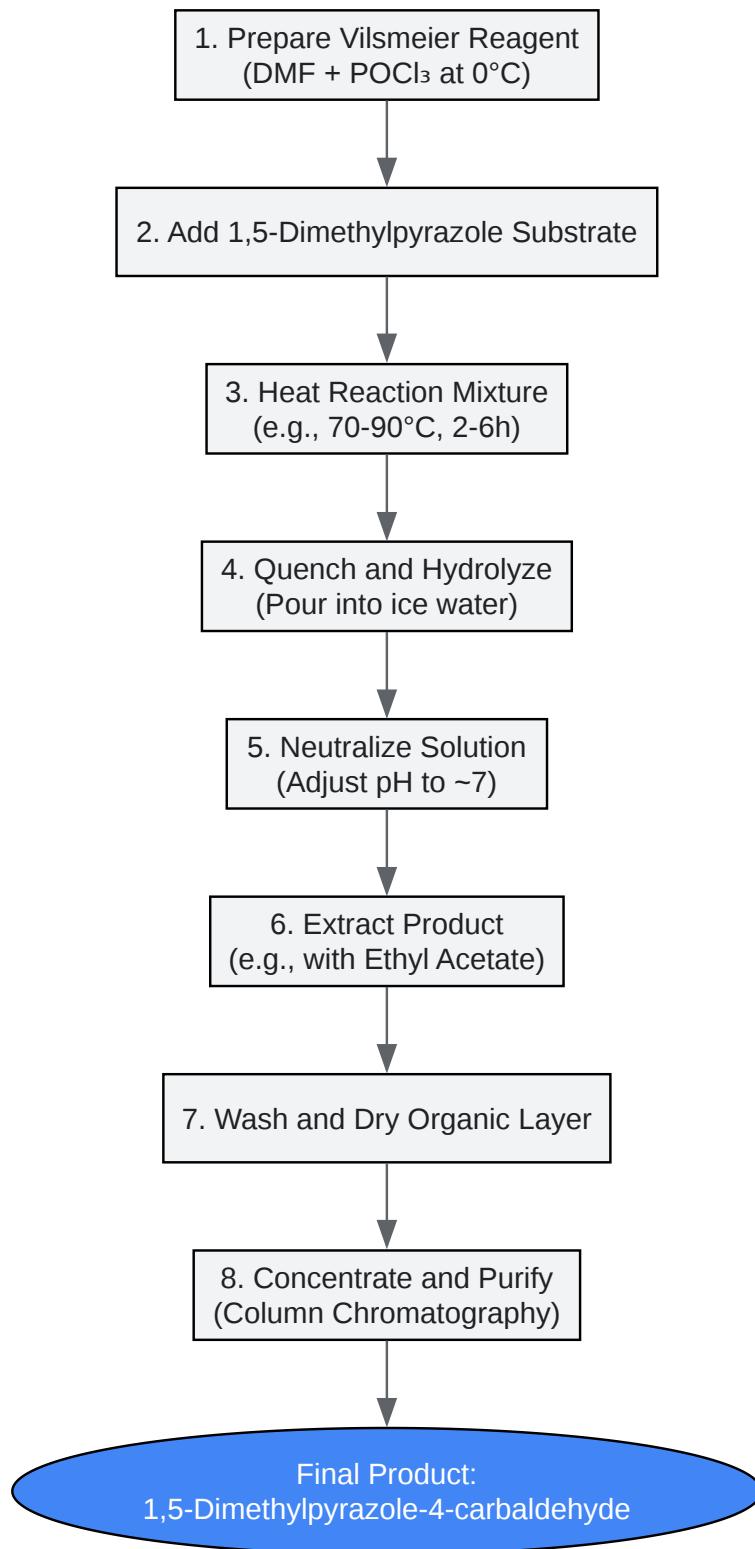
- 1,5-Dimethylpyrazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Ice

Procedure:

- Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0 °C in an ice bath.
- Add POCl_3 (e.g., 1.5-2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, stir the resulting mixture at 0 °C for an additional 20-30 minutes to ensure the complete formation of the Vilsmeier reagent.^[8]

- Reaction with Pyrazole: Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent solution.
- Heating: Slowly warm the reaction mixture to room temperature and then heat to 70-90 °C using an oil bath.^{[6][8]} Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step hydrolyzes the intermediate iminium salt.^[13]
- Neutralization: Neutralize the acidic solution by slowly adding a solution of sodium hydroxide or sodium acetate until the pH is approximately 7.^{[8][11]}
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography to afford the pure **1,5-dimethyl-1H-pyrazole-4-carbaldehyde**.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of 1,5-dimethylpyrazole-4-carbaldehyde.

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